

Preclinical Pharmacology of IMMH001: A Technical Guide

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Compound of Interest		
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Introduction

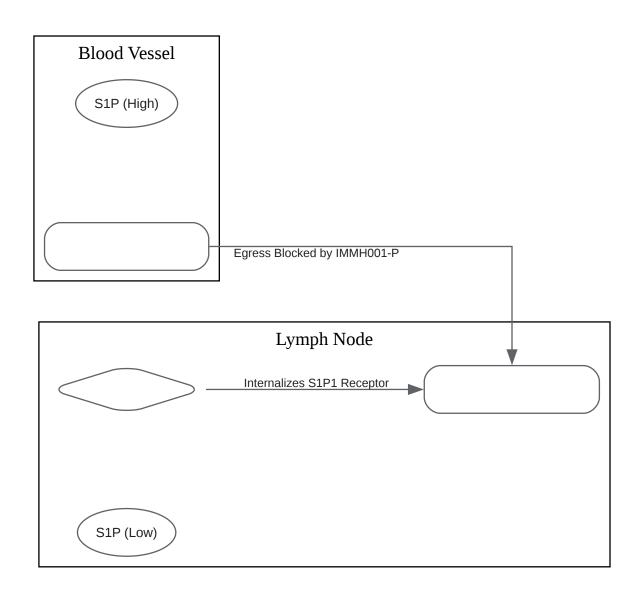
IMMH001, also known as SYL930, is a novel, orally active small molecule that functions as a selective modulator of the sphingosine-1-phosphate (S1P) receptor. Specifically, it is a prodrug that is phosphorylated in vivo to its active form, **IMMH001**-P, which demonstrates high potency and selectivity for S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5).[1][2][3][4] By targeting these receptors, **IMMH001** effectively modulates lymphocyte trafficking, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction in circulating peripheral blood lymphocytes.[1][3][5] This mechanism of action underlies its therapeutic potential in a range of autoimmune and inflammatory disorders. Preclinical studies have demonstrated the efficacy of **IMMH001** in animal models of rheumatoid arthritis, psoriasis, and autoimmune encephalitis.[1][3][5][6]

Mechanism of Action: S1P Receptor Modulation and Lymphocyte Trafficking

The therapeutic effect of **IMMH001** is primarily attributed to its functional antagonism of the S1P1 receptor on lymphocytes.[1][7] In a normal physiological state, a gradient of S1P between the lymph nodes (low concentration) and the blood/lymph (high concentration) directs the egress of lymphocytes from lymphoid tissues.[7][8]



IMMH001, after being converted to its active phosphate form (**IMMH001**-P), binds with high affinity to S1P1 receptors on the surface of lymphocytes. This binding leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient.[1][8] Consequently, the egress of lymphocytes, particularly naïve and central memory T cells, from the lymph nodes is inhibited, leading to their sequestration within these tissues.[8] This results in a dose-dependent, reversible reduction of lymphocytes in the peripheral circulation, thereby limiting their infiltration into sites of inflammation and mitigating the autoimmune response.[1][3]



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Figure 1: Mechanism of **IMMH001**-induced lymphocyte sequestration.



In Vitro Pharmacology

The in vitro activity of the phosphorylated form of **IMMH001** (**IMMH001**-P) was assessed using a β -arrestin assay to determine its selectivity for the five S1P receptor subtypes.

Receptor Subtype	EC50 (nM)
S1P1	12.4
S1P2	>1,000
S1P3	>1,000
S1P4	19.8
S1P5	29.4
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Table 1: In Vitro Activity of IMMH001-P on S1P

Receptors[1]

These results demonstrate that **IMMH001**-P is a potent and selective modulator of S1P1, S1P4, and S1P5, with significantly weaker activity at S1P2 and S1P3. The lack of significant S1P3 activity is noteworthy, as activation of this receptor subtype has been associated with adverse cardiovascular effects, such as bradycardia, observed with some non-selective S1P modulators.[1]

In Vivo Pharmacology & Efficacy

IMMH001 has demonstrated significant therapeutic effects in various preclinical models of autoimmune diseases.

Rheumatoid Arthritis

In rat models of adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA), oral administration of **IMMH001** significantly inhibited disease progression.[3][4]



Animal Model	Key Efficacy Endpoints
Adjuvant-Induced Arthritis (Rat)	 Reduced paw swelling- Decreased arthritic index- Reduced pathological score in joints- Decreased pro-inflammatory cytokines and chemokines in damaged joints
Collagen-Induced Arthritis (Rat)	- Reduced paw swelling- Decreased arthritic index- Reduced pathological score in joints- Decreased pro-inflammatory cytokines and chemokines in damaged joints
Table 2: Efficacy of IMMH001 in Preclinical Models of Rheumatoid Arthritis[3][4]	

Psoriasis

The therapeutic potential of **IMMH001** (SYL930) has been evaluated in multiple animal models of psoriasis, demonstrating both anti-proliferative and anti-inflammatory effects.[5][6]

Animal Model	Key Efficacy Endpoints
Sodium Lauryl Sulfate (SLS)-induced skin irritation (Mouse)	- Decreased pathological thickening of the skin
Vaginal Epithelium Model (Mouse)	- Reduced mitotic index of basal cells
Mouse Tail Assay	- Increased granular layer scales
Propranolol-induced Psoriasis (Guinea Pig)	- Ameliorated parakeratosis and acanthosis- Improved granular layer composition- Decreased epidermal thickening
Table 3: Efficacy of IMMH001 (SYL930) in Preclinical Models of Psoriasis[5][6]	

Experimental Autoimmune Encephalomyelitis (EAE)

IMMH001 (SYL930) has been investigated as a potential therapeutic agent for autoimmune encephalitis, using the rat EAE model, which is a common model for multiple sclerosis.[1]



Animal Model	Key Efficacy Endpoints
Experimental Autoimmune Encephalomyelitis (Lewis Rat)	- Significantly inhibited the progression of EAE- Reduced EAE-associated histological changes in the brain and spinal cord
Table 4: Efficacy of IMMH001 (SYL930) in a Preclinical Model of Autoimmune Encephalitis[1]	

Pharmacokinetics and Metabolism

Detailed quantitative pharmacokinetic data for **IMMH001** are not extensively available in the public domain. However, some key characteristics have been reported.

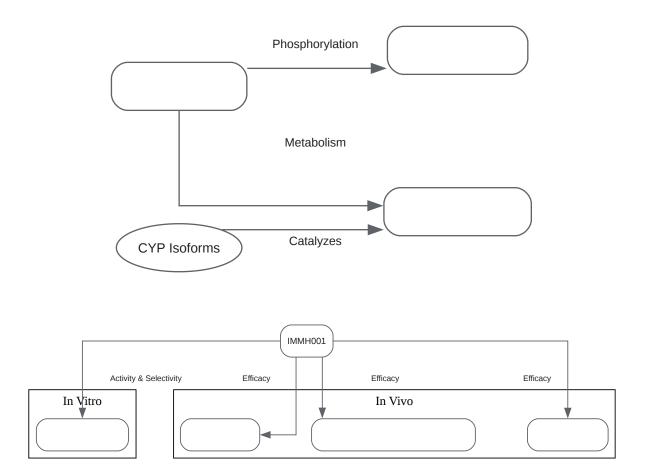
IMMH001 (SYL930) is a prodrug that is converted to its active phosphorylated form. It has been described as having a "relatively short elimination half-life."[1] This is supported by the observation that the reduction in peripheral blood lymphocytes is reversible, with counts recovering within 3 days after the cessation of treatment.[1]

The metabolism of **IMMH001** (SYL930) has been investigated, identifying the cytochrome P450 (CYP) isoforms responsible for its oxidative metabolism.

Metabolite	Major Contributing CYP Isoforms
Hydroxylated Metabolites	CYP1A1, CYP2J2, CYP4F2, CYP3A4
Table 5: Cytochrome P450 Isoforms Involved in the Metabolism of IMMH001 (SYL930)[9]	

The involvement of multiple CYP isoforms in its metabolism may contribute to its pharmacokinetic profile.[9]





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